molecular formula C18H27NO2 B5577861 N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide

N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide

Cat. No.: B5577861
M. Wt: 289.4 g/mol
InChI Key: LXTZNDRLVXNILL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-(2,2,5-trimethyl-4-hexen-1-yl)acetamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH inhibitors are a promising class of drugs that have potential therapeutic applications in the treatment of pain, inflammation, and other neurological disorders.

Scientific Research Applications

Green Synthesis of Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a variant of the queried compound, is significant in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of a related compound, improving selectivity and stability in dye synthesis (Zhang, 2008).

Herbicide Metabolism

Research by Coleman et al. (2000) on chloroacetamide herbicides, closely related to the queried compound, details their metabolism in human and rat liver microsomes. This is vital for understanding the environmental and health impacts of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Anion Coordination in Crystal Engineering

Kalita and Baruah (2010) explored the spatial orientations of stretched amides, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, for anion coordination in crystal engineering. Their findings are crucial for developing materials with specific molecular architectures (Kalita & Baruah, 2010).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This showcases the compound's role in pharmaceutical development (Magadum & Yadav, 2018).

Antitumor Activity

Wu et al. (2009) reported on a novel compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrating potent antitumor activity. This compound's mechanism involves disrupting microtubule assembly, indicating potential in cancer therapy (Wu et al., 2009).

Properties

IUPAC Name

N-(2-methoxyphenyl)-N-(2,2,5-trimethylhex-4-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14(2)11-12-18(4,5)13-19(15(3)20)16-9-7-8-10-17(16)21-6/h7-11H,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTZNDRLVXNILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)CN(C1=CC=CC=C1OC)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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